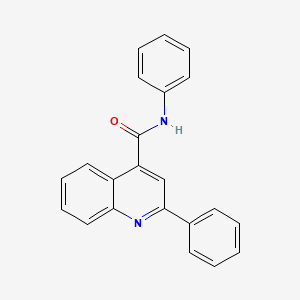![molecular formula C20H27N3OS B5628116 N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-3-piperidin-3-ylbenzamide](/img/structure/B5628116.png)
N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-3-piperidin-3-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-3-piperidin-3-ylbenzamide involves multi-step chemical reactions, starting from basic building blocks to form the complex structures. For instance, the synthesis of related piperidine-based compounds involves the formation of piperidine ring systems attached to different moieties, indicating the versatility and complexity of synthetic strategies required for such compounds. These processes often involve cyclization reactions, protection and deprotection steps, and the introduction of various functional groups to achieve the desired chemical structure (Shibuya et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds featuring piperidinyl and thiazole groups is characterized by the spatial arrangement of atoms that impacts the compound's chemical reactivity and interaction with biological targets. Crystal structure analysis of similar compounds provides insights into the conformational preferences and intermolecular interactions, such as hydrogen bonding and π-π interactions, which are crucial for understanding their biological activity. For example, studies on piperidine derivatives reveal the influence of substituents on the molecular conformation and potential intermolecular interactions within the crystalline phase (Raghuvarman et al., 2014).
Chemical Reactions and Properties
Compounds with the piperidinyl and thiazole structures undergo various chemical reactions, reflecting their reactive functional groups. These reactions include nucleophilic substitution, oxidation, and conjugation processes, which can modify the compound's chemical properties and biological activity. For instance, chemical oxidation studies of related compounds explore the reactivity of different methyl groups, leading to the formation of various oxidized products without cleaving critical rings in the structure, showcasing the chemical versatility and stability of these compounds (Adolphe-Pierre et al., 1998).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, are influenced by their molecular structure. The introduction of specific substituents can enhance aqueous solubility and improve pharmacokinetic properties, as seen in compounds designed for increased oral absorption and central nervous system penetration. These modifications are critical for developing therapeutically relevant compounds (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity with biological targets, stability under physiological conditions, and potential for bioconjugation, are key factors in the development of therapeutic agents. The presence of functional groups like thiazole and piperidine rings contributes to the interaction with enzymes, receptors, and other biological molecules, impacting the compound's pharmacological profile. Research into related compounds has shown a range of biological activities, underscoring the importance of chemical structure in determining biological outcomes (Kunzler et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-piperidin-3-yl-N-[2-(2-propan-2-yl-1,3-thiazol-4-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3OS/c1-14(2)20-23-18(13-25-20)8-10-22-19(24)16-6-3-5-15(11-16)17-7-4-9-21-12-17/h3,5-6,11,13-14,17,21H,4,7-10,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDFMRORLWYWJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CCNC(=O)C2=CC=CC(=C2)C3CCCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-3-piperidin-3-ylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1-butyl-1H-imidazol-2-yl)-1-[3-(2-methylphenyl)propanoyl]piperidine](/img/structure/B5628042.png)
![4-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B5628062.png)

![1-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5628078.png)
![3-({1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]piperidin-4-yl}oxy)pyridine](/img/structure/B5628080.png)

![2-[5-(2-cyclohexylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5628091.png)
![5-[(2-methoxy-1-naphthyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B5628093.png)


![3-{[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]carbonyl}-4,6-dimethylpyridin-2(1H)-one](/img/structure/B5628121.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5628122.png)
![9-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5628129.png)